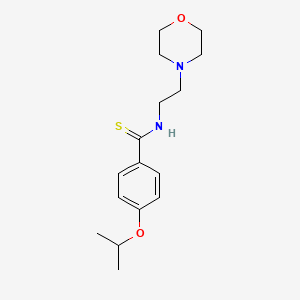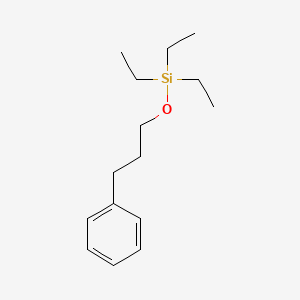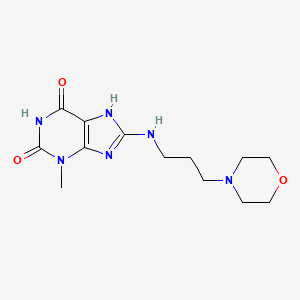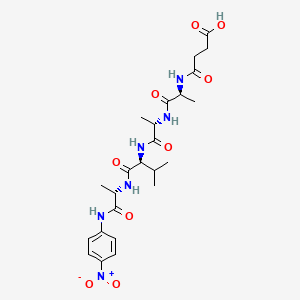
Trimethyl 9H-carbazole-1,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl 9H-carbazole-1,2,4-tricarboxylate: is an organic compound with the molecular formula C18H15NO6. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of three carboxylate groups attached to the carbazole core, making it a tricarboxylate ester. The structure of this compound includes a five-membered ring fused with two six-membered rings, which are further substituted with three ester groups .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl 9H-carbazole-1,2,4-tricarboxylate typically involves the esterification of 9H-carbazole-1,2,4-tricarboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .
化学反应分析
Types of Reactions: Trimethyl 9H-carbazole-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .
科学研究应用
Chemistry: Trimethyl 9H-carbazole-1,2,4-tricarboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, derivatives of carbazole, including this compound, have shown promise as therapeutic agents. They exhibit various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for use in high-performance materials and coatings .
作用机制
The mechanism of action of Trimethyl 9H-carbazole-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
9H-Carbazole: The parent compound, which lacks the ester groups.
9H-Carbazole-3,6-dicarboxylic acid: A related compound with two carboxylate groups.
Trimethyl 1,2,4-benzenetricarboxylate: A structurally similar compound with a benzene ring instead of a carbazole core.
Uniqueness: Trimethyl 9H-carbazole-1,2,4-tricarboxylate is unique due to its tricarboxylate ester groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and potential for functionalization, making it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
37914-15-1 |
|---|---|
分子式 |
C18H15NO6 |
分子量 |
341.3 g/mol |
IUPAC 名称 |
trimethyl 9H-carbazole-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H15NO6/c1-23-16(20)10-8-11(17(21)24-2)14(18(22)25-3)15-13(10)9-6-4-5-7-12(9)19-15/h4-8,19H,1-3H3 |
InChI 键 |
NFBYZCGJZHWMRJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C2=C1C3=CC=CC=C3N2)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)


![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)

